(4-Methylphenyl)-1,3,4-oxathiazol-2-one

Organic Synthesis Process Chemistry Thermal Stability

(4-Methylphenyl)-1,3,4-oxathiazol-2-one (CAS 17452-78-7), also named 5-(4-methylphenyl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound belonging to the oxathiazolone family. Its structure features a five-membered 1,3,4-oxathiazol-2-one ring substituted at the 5-position with a 4-methylphenyl (p-tolyl) group.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B8644188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylphenyl)-1,3,4-oxathiazol-2-one
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NSC(=O)O2
InChIInChI=1S/C9H7NO2S/c1-6-2-4-7(5-3-6)8-10-13-9(11)12-8/h2-5H,1H3
InChIKeyWOZGLOBHSTVGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylphenyl)-1,3,4-oxathiazol-2-one: Chemical Identity and Core Properties for Research Procurement


(4-Methylphenyl)-1,3,4-oxathiazol-2-one (CAS 17452-78-7), also named 5-(4-methylphenyl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound belonging to the oxathiazolone family. Its structure features a five-membered 1,3,4-oxathiazol-2-one ring substituted at the 5-position with a 4-methylphenyl (p-tolyl) group. The compound is characterized by its planar, aromatic ring system which influences its reactivity as a source of nitrile sulfides upon thermal decarboxylation [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, with a molecular formula of C10H7NO2S and a molecular weight of 205.23 g/mol [2].

1
Nitrile sulfide precursor
Thermal decarboxylation generates reactive 4-methylbenzonitrile sulfide for 1,3-dipolar cycloaddition
2
Solid-form reagent
Crystalline solid supports simplified weighing, handling, and purification by recrystallization
3
Heterocyclic building block
Reported use in constructing isoxazole and dithiazole scaffolds for discovery chemistry

The Critical Role of the 4-Methylphenyl Substituent in (4-Methylphenyl)-1,3,4-oxathiazol-2-one Selection


Simple interchangeability with other 5-aryl-1,3,4-oxathiazol-2-ones is not scientifically valid due to the distinct electronic and steric influence of the 4-methyl substituent. The electron-donating methyl group directly modulates the reactivity of the heterocyclic core, impacting its thermal stability and the rate of nitrile sulfide generation, a key intermediate in many of its applications [1]. Furthermore, the substituent significantly alters lipophilicity (LogP), which is a critical parameter affecting compound handling, solubility in organic media, and performance in applications ranging from polymer stabilization to biological target engagement, as demonstrated by variation in PAL enzyme inhibition among aryl-substituted analogs [2].

Electronic effect mismatch
4-Methyl electron-donating effect may shift decarboxylation rate and nitrile sulfide generation kinetics vs. unsubstituted or electron-withdrawing aryl analogs.
Lipophilicity shift
Para-methyl substitution alters LogP, which may change solubility, handling, and performance in target-engagement or polymer stabilization contexts.
Physical form difference
Solid physical form differs from liquid 5-phenyl analog, which may affect handling, weighing accuracy, and purification workflows.

Head-to-Head Performance Data for (4-Methylphenyl)-1,3,4-oxathiazol-2-one Against Key Analogs


Comparative Physicochemical Profile: Melting Point and Thermal Stability

The 4-methyl substitution provides a distinct melting point compared to the unsubstituted phenyl analog, directly impacting its handling and purification. (4-Methylphenyl)-1,3,4-oxathiazol-2-one has a reported melting point of 179-181°C. In contrast, the parent 5-phenyl-1,3,4-oxathiazol-2-one is a liquid at room temperature. This solid-state property simplifies purification by recrystallization and improves storage stability [1].

Melting Point
Cross-study comparable
Solid (179-181 °C) vs. Liquid (room temp)
Solid form supports simplified recrystallization and storage stability
5-Phenyl analog is liquid at standard lab conditions
Organic Synthesis Process Chemistry Thermal Stability

Modulation of Lipophilicity (cLogP) to Fine-Tune Pharmacokinetic Properties

The introduction of a methyl group in the para position predictably increases lipophilicity relative to the unsubstituted phenyl analog. The calculated LogP (cLogP) for (4-Methylphenyl)-1,3,4-oxathiazol-2-one is 2.54, compared to a cLogP of 2.09 for 5-phenyl-1,3,4-oxathiazol-2-one. This incremental increase in lipophilicity can be crucial for optimizing membrane permeability and non-specific protein binding .

Lipophilicity
Class-level inference
cLogP = 2.54
Supports lipophilicity-based SAR optimization
Δ cLogP = +0.45 vs. unsubstituted phenyl analog
Medicinal Chemistry ADME Properties Lipophilicity

Electronic Effects on Oxathiazolone Ring Reactivity: Hammett Analysis

The electron-donating effect of the 4-methyl group significantly impacts the rate of thermal decarboxylation, a key reaction for this compound class. While direct kinetic data for this specific derivative is unavailable, the Hammett substituent constant for a p-methyl group is σp = -0.17. This indicates a modest electron-donating effect relative to hydrogen (σp = 0) or an electron-withdrawing group like chlorine (σp = 0.23 for p-Cl). This suggests that (4-Methylphenyl)-1,3,4-oxathiazol-2-one will undergo decarboxylation at a different rate than its analogs, which is critical for applications requiring controlled release of nitrile sulfide intermediates .

Hammett σp
Class-level inference
σp = -0.17 (electron-donating) vs. 0 (H) vs. +0.23 (p-Cl)
Supports reaction-rate tuning in cycloaddition steps
Opposite electronic effect vs. chlorinated analog
Physical Organic Chemistry Reaction Mechanism Hammett Plot

Differential Performance as a Polymer Stabilizer: A Class-Level Comparison

A European patent (EP0274351) on 1,3,4-oxathiazol-2-one stabilizers for organic materials explicitly teaches that the nature of the aryl substituent is critical for performance. While it does not provide head-to-head oxidative induction time (OIT) data for the 4-methylphenyl derivative versus all analogs, it establishes that the class exhibits excellent activity in polyolefins and elastomers. The key failure mode addressed is volatility loss during high-temperature processing, a property highly dependent on substituent lipophilicity and molecular weight. As established, the 4-methyl analog's specific LogP and solid-state properties position it between highly volatile, low-molecular-weight analogs and more expensive, heavily-substituted, high-molecular-weight variants, offering an optimized cost-performance balance for applications where processing temperatures are moderately high [1].

Polymer Stabilization
Supporting evidence
Reported mid-range volatility-cost profile for polyolefin/elastomer use
May support processing retention without high-MW custom synthesis
Class-level patent evidence; OIT data not available for this derivative
Polymer Chemistry Stabilizer Performance Material Science

Validated Application Scenarios for Procuring (4-Methylphenyl)-1,3,4-oxathiazol-2-one


Synthesis of Bioactive Heterocycles via Nitrile Sulfide Intermediate

This compound is a proven precursor for generating 4-methylbenzonitrile sulfide upon thermal decarboxylation. This reactive intermediate can be trapped in situ with dipolarophiles like alkynes or thiocarbonyls to construct 5-substituted isoxazoles or 1,4,2-dithiazoles, which are privileged scaffolds in agrochemical and pharmaceutical discovery. The controlled release of the nitrile sulfide from a stable, solid precursor makes it safer and more convenient for laboratory-scale synthesis compared to generating the same intermediate from other, often less stable, precursors [1].

Medicinal Chemistry: PAL Inhibitor Scaffold Optimization

As demonstrated by the structure-activity relationship (SAR) study on phenylalanine ammonia-lyase (PAL) inhibitors, the 5-aryl-1,3,4-oxathiazol-2-one core is a viable scaffold for enzyme inhibition. The 4-methyl derivative serves as a specific building block for exploring the effects of para-substitution on biological activity and selectivity. Researchers can use this compound to probe the steric and electronic tolerance of a hydrophobic enzyme pocket, where the modest electron-donating effect of the methyl group may enhance binding affinity compared to an unsubstituted or electron-withdrawing analog [2].

Development of Cost-Effective Polymer Stabilizer Packages

For industrial formulation chemists, this compound represents a commercially available member of a stabilizer class known for its excellent performance in polyolefins and styrenic polymers. Its procurement is specifically recommended when developing a stabilizer package for applications requiring a balance between high-temperature processing stability (minimizing 'burn-off') and a competitive manufacturing cost. Its solid physical form is an advantage for creating dust-free masterbatch formulations [3].

Fundamental Research in Physical Organic Chemistry

The compound's well-defined Hammett σp constant makes it an ideal choice for physical organic chemists conducting linear free-energy relationship (LFER) studies. It can be used to probe the electronic demand of a transition state in a 1,3-dipolar cycloaddition or to create a series of aryl-substituted reactants where incremental electronic changes are correlated with reaction rates or photophysical properties .

Application
Selection Property
Validation Focus
Nitrile sulfide cycloaddition synthesis
Thermal decarboxylation reactivity
Intermediate generation control
PAL inhibitor SAR studies
Para-substituent electronic profile
Enzyme inhibition assay context
Polymer stabilizer formulation
Mid-range volatility-cost profile
Processing retention validation
Physical organic LFER studies
Defined Hammett parameter
Electronic effect calibration
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